Scandium(III) Carbonate Hydrate

Description

Structure

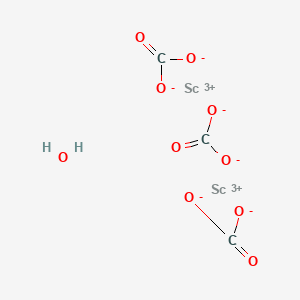

2D Structure

Properties

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Scandium Iii Carbonate Hydrate

Direct Synthesis Routes

Direct synthesis provides a straightforward pathway to obtaining Scandium(III) Carbonate Hydrate (B1144303), primarily through two well-established methods: the reaction of scandium oxide with carbon dioxide and the controlled precipitation from scandium salt solutions.

Reaction of Scandium Oxide with Carbon Dioxide in Aqueous Media

One of the most direct methods for synthesizing Scandium(III) Carbonate Hydrate involves the reaction of Scandium Oxide (Sc₂O₃) with carbon dioxide in an aqueous environment. attelements.com This process is characterized by its simplicity and exothermic nature, typically proceeding at room temperature. attelements.com

The reaction can be summarized as follows: Sc₂O₃ + 3CO₂ + xH₂O → Sc₂(CO₃)₃·xH₂O

The product of this reaction is a white, insoluble powder that can be easily isolated through filtration and subsequent drying. attelements.com The insolubility of the resulting hydrate in water facilitates its separation from the reaction medium. attelements.com

Controlled Precipitation from Scandium Salt Solutions with Alkali Carbonates

A widely employed technique for producing this compound is through controlled precipitation. This method involves reacting a soluble scandium salt with an alkali carbonate source, leading to the precipitation of the desired scandium carbonate product.

The general reaction is: 2Sc³⁺(aq) + 3CO₃²⁻(aq) + xH₂O → Sc₂(CO₃)₃·xH₂O(s)

Key to this method is the precise control over several reaction parameters to ensure the formation of a pure product with desirable physical characteristics.

The pH of the reaction medium is a critical factor influencing both the yield and purity of the precipitated this compound. Synthesis is typically optimized within a pH range of 7 to 9. In the context of leaching scandium from residues using carbonate media, a pH range of 9.5 to 10.0 is considered optimal to balance the formation of soluble scandium carbonate complexes, such as [Sc(CO₃)₃]³⁻, and their subsequent precipitation. nih.gov At pH values below 9.5, there is a risk of co-precipitation with impurities like aluminum in the form of dawsonite (B1143670), while pH values exceeding 10 can lead to the formation of scandium hydroxides, reducing the yield of the carbonate form. nih.gov

Temperature also plays a significant role. Moderate temperatures, generally between 25°C and 60°C, are favored for the precipitation reaction. This temperature range promotes the reaction kinetics without causing decomposition of the hydrated carbonate product.

| Parameter | Optimal Range | Rationale | Reference |

|---|---|---|---|

| pH | 7.0 - 10.0 | Optimizes balance between scandium solubility as a carbonate complex and precipitation, while minimizing impurity co-precipitation. | nih.gov |

| Temperature | 25°C - 65°C | Favors reaction kinetics without causing thermal decomposition of the product. |

Various alkali carbonates can be used as precipitants, with Sodium Carbonate (Na₂CO₃), Sodium Bicarbonate (NaHCO₃), and Ammonium (B1175870) Carbonate ((NH₄)₂CO₃) being common choices. scholaris.ca The selection of the carbonate source is significant, as it affects the solubility of scandium in the reaction medium. Scandium exhibits markedly different solubilities in bicarbonate versus carbonate solutions. For example, the solubility of Scandium(III) Oxide is significantly higher in a Sodium Bicarbonate solution compared to a Sodium Carbonate solution. researchgate.net This is attributed to the formation of stable, soluble anionic carbonate complexes. researchgate.net This differential solubility is a key factor in designing both precipitation and leaching processes.

| Carbonate Source | Scandium Oxide Solubility (at 25°C) | Reference |

|---|---|---|

| Sodium Carbonate (100 g/L) | 0.43 g/L | researchgate.net |

| Sodium Bicarbonate (100 g/L) | 16.7 g/L | researchgate.net |

Recovery and Purification from Scandium-Containing Residues

Beyond direct synthesis, this compound can be recovered and purified from various industrial wastes, most notably bauxite (B576324) residue (red mud), a byproduct of alumina (B75360) production. nih.govredmud.org This approach represents a significant avenue for valorizing waste streams and sourcing scandium.

The process typically involves a hydrometallurgical route based on carbonate leaching. e3s-conferences.org Scandium is selectively leached from the residue using a solution containing a mixture of Sodium Carbonate and Sodium Bicarbonate. google.com This process leverages the ability of scandium to form soluble carbonate complexes, thereby separating it from major insoluble matrix components like iron and aluminum oxides. nih.gov

The key steps are:

Carbonation Leaching : The scandium-containing residue is treated with a carbonate/bicarbonate solution. The pH is carefully maintained between 9.5 and 11.0, often with the introduction of CO₂ gas, to facilitate the dissolution of scandium as a soluble complex. nih.govgoogle.com Leaching temperatures can range from 20°C to 90°C. google.com

Precipitation : After separating the solid residue, the scandium-rich leachate is treated to precipitate the scandium. This can be achieved by adjusting the pH. For instance, treating the solution with an alkali like sodium hydroxide (B78521) to a pH of 12.5-13.5 can precipitate a scandium concentrate. google.com Alternatively, using calcium hydroxide as a precipitating agent has been shown to effectively separate scandium from the carbonate-bicarbonate solution. rudmet.ru

Purification : The initial precipitate, which may contain a mixture of scandium hydroxide and basic scandium carbonate, often requires further purification. google.com This can involve redissolving the concentrate in an acid and performing subsequent selective precipitation steps to achieve high-purity Scandium(III) Carbonate or its oxide precursor. mdpi.com

To enhance the efficiency of scandium extraction from residues, various intensification techniques have been explored, including ultrasonic treatment, cavitation, and mechanical activation, which can significantly reduce processing times and improve yields. acs.org

| Process Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Leaching | Na₂CO₃/NaHCO₃ solution; pH 9.5-11.0; 20-90°C | To selectively dissolve scandium as a soluble carbonate complex. | nih.govgoogle.com |

| Precipitation | Alkali solution (e.g., NaOH, Ca(OH)₂) to raise pH | To precipitate a scandium concentrate from the leachate. | google.comrudmet.ru |

| Enhancement | Ultrasonic treatment, mechanical activation | To improve extraction efficiency and reduce processing time. | acs.org |

Carbonate/Bicarbonate Leaching from Industrial Byproducts (e.g., Bauxite Residue/Red Mud)

A significant avenue for scandium recovery involves the leaching of industrial byproducts, most notably bauxite residue (red mud), which is a waste product from alumina production. This process leverages the ability of scandium to form soluble carbonate complexes.

The core of this method is the treatment of scandium-containing materials with aqueous solutions of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃). nih.govacs.org The leaching process is typically conducted under controlled conditions of temperature, pH, and solid-to-liquid ratio to maximize scandium extraction. For instance, studies have explored direct leaching using solutions containing 30–100 g/L Na₂CO₃ and 50–100 g/L NaHCO₃ at temperatures between 50–60 °C. nih.govacs.org The solid-to-liquid ratio is another critical parameter, often maintained in the range of 1:2.5 to 1:5. acs.org

The chemical principle underpinning this process is the formation of stable, soluble scandium carbonate complexes, such as [Sc(CO₃)₃]³⁻, which facilitates its separation from the solid matrix of the bauxite residue. The effectiveness of this leaching process is influenced by the mineralogical composition of the bauxite residue and the specific forms in which scandium is present.

Carbonation Processes for Scandium Extraction

Carbonation, the introduction of carbon dioxide (CO₂) into the leaching slurry, plays a crucial role in enhancing scandium extraction from materials like bauxite residue. nih.govresearchgate.net This process serves multiple functions. Firstly, bubbling CO₂ gas through the alkaline slurry helps to neutralize residual alkali, thereby lowering the pH of the suspension. nih.govacs.org This pH modulation is critical, as the optimal range for scandium leaching in carbonate media is typically between 9.5 and 10.0. nih.govnih.gov

Secondly, the reaction of CO₂ with the alkaline components of the slurry forms sodium carbonate and sodium bicarbonate in situ, which are the key reagents for scandium leaching. nih.govacs.org Industrial flue gases, which are a readily available and economical source of CO₂, are often proposed for large-scale carbonation processes. nih.govacs.org The concentration of the resulting carbonate salts in the solution is directly dependent on the initial alkali content of the red mud and the volume of CO₂ supplied. nih.gov

The following table summarizes typical parameters for carbonate leaching and carbonation processes for scandium extraction from Russian bauxite residue (Red Mud) from RUSAL. nih.govacs.org

| Leaching Parameters | Conditions | Scandium Content (mg/kg) |

| Direct Leaching 1 | 30–100 g/L Na₂CO₃, 50–100 g/L NaHCO₃, S/L = 1/(2–5), 50–60 °C, CO₂ bubbling (10–17% vol), 10 recycling steps | 81 |

| Direct Leaching 2 | 100–150 g/dm³ Na₂CO₃, 60°C, S/L = 1/3–5, pre-carbonation with furnace gases (10% vol CO₂), 7 recycling steps | 72 |

| Direct Leaching 3 | 5% NaHCO₃, 45 °C, cavitation treatment | 110 |

Enhanced Extraction Techniques (e.g., Ultrasonic Treatment, Cavitation, Mechanical Activation)

To improve the efficiency and kinetics of scandium extraction, various physical intensification methods have been investigated. These techniques aim to overcome mass transfer limitations and enhance the contact between the leaching solution and the scandium-bearing phases within the solid matrix.

Ultrasonic treatment (UT) has been shown to significantly accelerate the scandium leaching process. nih.govnih.gov For instance, in a 2.0 mol/L Na₂CO₃ solution under CO₂ carbonation, ultrasonic treatment can reduce the required leaching time by half while achieving a scandium extraction of 40–45%. nih.govnih.gov The intense mixing and cavitation bubbles generated by ultrasound can break down particle agglomerates and expose fresh surfaces for leaching.

Other enhanced extraction techniques include:

Cavitation treatment: Similar to ultrasonication, this involves the formation and collapse of vapor cavities in the liquid, creating localized high-pressure and high-temperature zones that can enhance leaching. nih.gov

Mechanical activation: This involves pre-treating the solid material through grinding or milling to increase its surface area and create defects in the crystal lattice, making it more amenable to leaching. nih.govresearchgate.net

Vibrocavitation treatment: This method combines mechanical vibration with cavitation to further intensify the leaching process. acs.org

These techniques can significantly improve the recovery of scandium, which can range from 6% to as high as 50–55% depending on the specific method and conditions employed. acs.org

Advanced Separation Methodologies (e.g., Solvent Extraction, Ion Exchange, Chromatography)

Following the leaching process, the scandium-rich solution undergoes further purification to isolate scandium from other co-extracted elements. Advanced separation methodologies are employed to achieve high-purity scandium compounds.

Solvent extraction (SX) is a widely used and effective method for scandium recovery due to its high selectivity, scalability, and potential for automation. tandfonline.com This technique involves the use of an organic extractant dissolved in a diluent to selectively transfer scandium ions from the aqueous phase to the organic phase. Common extractants for scandium include:

Acidic organophosphorus extractants: Di-(2-ethylhexyl) phosphoric acid (D2EHPA) and bis(2,2,4-trimethylpentyl)phosphinic acid (Cyanex 272) are frequently used. tandfonline.commdpi.com

Carboxylic acids: Naphthenic and versatic acids are effective for extracting scandium from low-acid solutions. nih.gov

Neutral and basic extractants: Synergistic extraction systems, combining different types of extractants, have been developed to enhance both extraction and stripping efficiencies. tandfonline.com For example, a mixture of Cyanex 923 and N1923 has been shown to have a synergistic effect on scandium extraction. tandfonline.com

The following table provides examples of extractants and their performance in scandium separation. nih.gov

| Extractant System | Conditions | Separation Factor (β) |

| CA-100 in n-heptane | HCl solutions | Sc/Y: 407, Sc/La: 83, Sc/Gd: 89, Sc/Lu: 269 |

| Naphthenic acid and iso-octanol in kerosene | HCl stripping agent | Sc/REEs > 10⁴ |

Ion exchange and extraction chromatography (EXC) are other important separation techniques. researchgate.netsci-hub.st These methods utilize solid resins with functional groups that selectively bind to scandium ions. researchgate.net For instance, after a preliminary separation of major elements using a cation exchanger like Dowex 50W-X8, scandium, yttrium, and lanthanides can be eluted with a stronger acid. sci-hub.st Subsequent solvent extraction can then be used to selectively separate scandium from the other rare earth elements. sci-hub.st

Control of Synthesis Parameters for Enhanced Reproducibility and Purity

The synthesis of this compound with high purity and consistent properties requires careful control over several key parameters. The management of hydration states and the mitigation of hydrolysis are particularly crucial for achieving reproducible results.

Management of Hydration States during Synthesis and Storage

Scandium(III) carbonate exists as a hydrate, with a variable number of water molecules (x) in its structure (Sc₂(CO₃)₃·xH₂O). This variability in hydration state can significantly impact the material's properties and reproducibility. Therefore, controlling the level of hydration during both synthesis and subsequent storage is essential.

The number of water molecules can be influenced by factors such as the precipitation conditions, drying temperature, and the humidity of the storage environment. To ensure a consistent product, it is necessary to rigorously control these parameters. For instance, drying the precipitated scandium carbonate under controlled temperature and vacuum can help to achieve a specific and uniform hydration state. Storing the final product in a low-humidity environment, such as in a desiccator or under an inert atmosphere, is also critical to prevent changes in the hydration level over time.

Mitigation of Carbonate Hydrolysis in Aqueous Media

In aqueous solutions, scandium carbonate is susceptible to hydrolysis, which can lead to the formation of poorly soluble scandium hydroxycarbonates (Sc(OH)CO₃·nH₂O) or scandium hydroxide (Sc(OH)₃). nih.gov This hydrolysis is a significant issue as it can lead to the loss of scandium from the solution and the contamination of the final product.

The extent of hydrolysis is highly dependent on the pH of the solution. To mitigate this, maintaining the pH of the aqueous media within an optimal range is crucial. Research indicates that a pH range of 9.5 to 10.0 is optimal for maximizing the solubility of scandium in carbonate solutions while minimizing hydrolysis and the co-precipitation of impurities like aluminum in the form of dawsonite (NaAlCO₃(OH)₂). nih.govnih.gov At pH values below 9.5, the formation of dawsonite and subsequent co-precipitation of scandium can occur. nih.gov Conversely, at pH values exceeding 10, the solubility of scandium decreases due to the increased formation of hydroxide species. nih.gov Therefore, careful pH control is a key strategy to ensure the purity and yield of the synthesized this compound.

Strategies for Impurity Minimization and High Purity Production

The synthesis of high-purity this compound, with purity levels often required to be 99.99% or even 99.999%, necessitates rigorous strategies to minimize impurities. stanfordmaterials.com The primary approach involves a combination of careful raw material selection, controlled reaction conditions, and thorough purification of the final product.

A key strategy is the use of ultra-pure starting materials, such as scandium nitrate (B79036) hydrate with a purity of 99.9% or higher. The principle is that the purity of the final product is inherently limited by the purity of the precursors.

During precipitation synthesis, where a scandium salt solution is reacted with a carbonate source, several techniques are employed to reduce the incorporation of unwanted ions. One common method is the use of excess carbonate ions, which helps to minimize residual metal impurities. This is often followed by repeated washing of the precipitate with deionized water to remove any soluble byproducts and unreacted reagents.

The control of reaction parameters is crucial. For instance, maintaining a specific pH range, typically between 7 and 9, during precipitation can influence the selective precipitation of scandium carbonate over potential metal hydroxide impurities. Temperature is another critical factor; moderate temperatures (25–60°C) are generally favored to ensure controlled precipitation and minimize the co-precipitation of impurities.

In methods involving the leaching of scandium from ores or industrial wastes, such as bauxite residue (red mud), the challenge of impurity removal is significant due to the complex matrix containing numerous other elements like iron, aluminum, and titanium. nih.govresearchgate.netmdpi.com In these cases, multi-stage purification processes are essential. Solvent extraction is a widely used technique to selectively extract scandium from the leach liquor, leaving impurities behind. mdpi.comacs.org Extractants like Di-(2-ethylhexyl) phosphoric acid (D2EHPA) have shown high efficiency in separating scandium from other metals. researchgate.net

Furthermore, techniques like anti-solvent crystallization can be employed to enhance the quality of the final solid product. acs.org The purity of the synthesized this compound is typically verified using sensitive analytical techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or X-ray Fluorescence (XRF).

Table 1: Strategies for Impurity Minimization

| Strategy | Description | Key Parameters |

| High-Purity Precursors | Utilizing starting materials with minimal inherent impurities. | Purity of scandium salts (e.g., ≥99.9%). |

| Controlled Precipitation | Optimizing reaction conditions to favor the formation of the desired product and minimize co-precipitation. | pH (7-9), Temperature (25-60°C), Use of excess carbonate ions. |

| Thorough Washing | Removing soluble impurities from the precipitated product. | Repeated washing with deionized water. |

| Solvent Extraction | Selectively separating scandium from complex mixtures and leachates. | Choice of extractant (e.g., D2EHPA), pH control, phase ratio. acs.orgresearchgate.net |

| Anti-Solvent Crystallization | Enhancing the purity of the final solid product. acs.org | - |

| Post-Synthesis Purification | Further refining the product to achieve ultra-high purity levels. | - |

Atmosphere Control during Synthesis and Drying (e.g., Inert Gas Environments)

Controlling the atmosphere during the synthesis and particularly the drying phase is a critical step in producing high-quality this compound. The primary objective of atmosphere control is to prevent unwanted side reactions, such as the formation of oxides or the absorption of atmospheric contaminants.

The use of an inert gas environment, typically nitrogen (N₂) or argon (Ar), is a common practice, especially during the drying process. This is crucial to prevent the potential for oxidative degradation of the compound, particularly at elevated temperatures. While this compound itself is relatively stable, the presence of oxygen at higher temperatures could lead to the formation of scandium oxide, an impurity that would alter the composition and properties of the final product.

For air-sensitive materials, packaging under an inert atmosphere like argon or under vacuum is also a standard procedure to maintain the integrity and quality of the product during storage and transportation. attelements.com

The drying process itself is carefully controlled. Vacuum drying is a frequently employed method as it allows for the removal of water molecules at lower temperatures, which can help prevent thermal decomposition of the carbonate. The dehydration of hydrated carbonates is a process sensitive to temperature and the partial pressure of water vapor in the surrounding atmosphere. researchgate.net By conducting the drying under vacuum or in a flowing inert gas, the water vapor is efficiently removed, driving the dehydration process to completion without requiring excessively high temperatures that might compromise the compound's structure.

Comparative Analysis of this compound Synthesis Methods

Several methods exist for the synthesis of this compound, each with its own set of advantages and disadvantages regarding factors like purity, yield, cost, and scalability. The most common methods include precipitation, reaction with carbon dioxide, and homogeneous precipitation.

Precipitation Method: This is a widely used and straightforward method that involves reacting a soluble scandium salt, such as scandium chloride or scandium nitrate, with a carbonate source like sodium carbonate or ammonium carbonate in an aqueous solution. The resulting this compound precipitates out of the solution and can be collected by filtration. This method allows for good control over purity through careful selection of precursors and optimization of reaction conditions like pH and temperature. However, it can sometimes lead to the inclusion of alkali metal or ammonium ion impurities if not washed thoroughly. mdpi.com

Reaction with Carbon Dioxide: This method involves bubbling carbon dioxide gas through an aqueous solution or slurry of a scandium precursor, typically scandium oxide or scandium hydroxide. attelements.com The carbon dioxide reacts to form carbonic acid in situ, which then reacts with the scandium compound to form the insoluble carbonate hydrate. This method can be advantageous as it avoids the introduction of foreign cations like sodium or ammonium. However, the reaction kinetics can be slower, and achieving complete conversion may require careful control of CO₂ pressure and pH. nih.govacs.org

Homogeneous Precipitation: Also known as decomposition synthesis, this technique involves the slow, controlled generation of carbonate ions within the scandium-containing solution. mdpi.com This is often achieved by the thermal decomposition of an organic substance like urea (B33335). As the urea slowly decomposes, it releases ammonia (B1221849) and carbon dioxide, leading to a gradual and uniform increase in pH and carbonate concentration, which results in the precipitation of a well-formed, crystalline product. This method is often preferred for producing high-purity and crystalline materials as the slow precipitation process minimizes the inclusion of impurities. mdpi.com

Leaching from Ores/Wastes: For industrial-scale production, scandium is often extracted from various ores or industrial byproducts like red mud. nih.govmdpi.com The process typically involves leaching the raw material with strong acids to bring the scandium into solution. Following this, a series of separation and purification steps, most notably solvent extraction, are employed to isolate the scandium from a multitude of other elements. mdpi.comacs.org Finally, the purified scandium is precipitated as the carbonate. While economically viable for large-scale production, this route is complex and requires extensive purification to achieve high-purity this compound.

Table 2: Comparative Analysis of Synthesis Methods

| Synthesis Method | Precursors | Advantages | Disadvantages |

| Precipitation | Scandium salts (e.g., ScCl₃, Sc(NO₃)₃), Carbonate salts (e.g., Na₂CO₃, (NH₄)₂CO₃) | Simple, relatively fast, good control over purity. | Potential for alkali/ammonium ion contamination. mdpi.com |

| Reaction with CO₂ | Scandium oxide (Sc₂O₃), Scandium hydroxide (Sc(OH)₃), Carbon dioxide (CO₂) attelements.com | Avoids foreign cation impurities. | Can have slower reaction kinetics, requires CO₂ handling. nih.govacs.org |

| Homogeneous Precipitation | Scandium salts, Urea or other organic precursors. mdpi.com | Produces high-purity, crystalline product. mdpi.com | Slower process, may require higher temperatures. |

| Leaching from Ores/Wastes | Bauxite residue, various ores. nih.govmdpi.com | Economical for large-scale production from primary sources. | Complex, requires extensive multi-stage purification. mdpi.comacs.org |

Advanced Structural Characterization and Solid State Analysis

X-ray Diffraction (XRD) Studies

X-ray diffraction is a foundational technique for the structural characterization of crystalline materials. wikipedia.org For Scandium(III) Carbonate Hydrate (B1144303), XRD studies are essential for probing its atomic-level architecture, from its basic crystal lattice to the precise arrangement of its constituent ions and water molecules.

Powder X-ray diffraction (PXRD) is the primary method used to assess the crystallinity and phase purity of a synthesized Scandium(III) Carbonate Hydrate sample. A well-defined diffraction pattern with sharp, distinct Bragg peaks would indicate a highly crystalline material. Conversely, broad, poorly defined peaks would suggest an amorphous or poorly crystalline nature. The positions and relative intensities of the diffraction peaks serve as a unique fingerprint for the compound, allowing for confirmation of its identity and the detection of any crystalline impurities. By comparing the experimental diffractogram to standard patterns in crystallographic databases, one can verify the synthesis of the target phase and ensure the absence of precursors like scandium oxide or other unintended byproducts.

Rietveld refinement is a powerful computational method that fits a theoretical diffraction profile to the entire measured experimental XRD pattern. wikipedia.orgyoutube.com This technique goes beyond simple phase identification to provide detailed structural information. For this compound, Rietveld analysis would be crucial for determining the coordination geometry around the scandium centers. The chemistry of scandium is dominated by the Sc³⁺ ion, which typically favors a coordination number of 6, though higher coordination numbers are also known. wikipedia.org In carbonate complexes, scandium has been shown to form anions such as [Sc(CO₃)₄]⁵⁻, where the carbonate ions act as bidentate ligands. bath.ac.uk Rietveld refinement of high-quality XRD data would allow for the precise modeling of the ScOₓ coordination polyhedra, defining their shape (e.g., octahedral, or a more complex geometry) and the connectivity between these polyhedra and the carbonate anions.

A successful Rietveld refinement yields the precise atomic coordinates of each atom within the crystal's unit cell. From this model, critical bonding parameters, including Scandium-Oxygen (Sc-O) bond lengths and O-Sc-O bond angles, can be calculated with high precision. These metrics are fundamental to understanding the nature of the metal-ligand interactions. The Sc-O bond distances within the coordination sphere provide insight into the strength of the bonds, while the bond angles define the exact geometry of the coordination polyhedra. This information is vital for comparing the structure to other known scandium compounds and related metal carbonates.

Vibrational Spectroscopy

Vibrational spectroscopy probes the energy of molecular vibrations, providing detailed information about the functional groups present in a compound and their chemical environment.

Fourier-Transform Infrared (FTIR) spectroscopy is particularly sensitive to the vibrations of the carbonate anion (CO₃²⁻). The carbonate ion has four fundamental vibrational modes, though not all are always active in the infrared spectrum, depending on molecular symmetry. The primary modes are the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). mdpi.com

The positions of these vibrational bands are influenced by the mass, radius, and charge of the associated metal cation. arizona.edu In isomorphous series of carbonate minerals, the absorption bands are observed to shift to lower wavenumbers (longer wavelengths) as the mass and radius of the cation increase. arizona.edu For this compound, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the internal modes of the carbonate group, with their precise positions modulated by the interaction with the Sc³⁺ ions. The presence of water in the structure would also be indicated by broad absorption bands in the O-H stretching region (typically 3000-3600 cm⁻¹) and H-O-H bending region (around 1600-1650 cm⁻¹).

The characteristic vibrational modes for metal carbonates are summarized in the table below.

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν₃ | Asymmetric C-O Stretch | 1350–1600 mdpi.com |

| ν₁ | Symmetric C-O Stretch | 1000–1100 mdpi.com |

| ν₂ | Out-of-Plane Bend | 840–910 mdpi.com |

| ν₄ | In-Plane Bend | 650–720 mdpi.com |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of a specific absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum is particularly useful for determining the coordination environment, including coordination numbers and bond distances rsc.orgresearchgate.net.

For this compound, Sc K-edge EXAFS can precisely quantify the local coordination environment around the scandium atoms. By analyzing the oscillations in the EXAFS region, it is possible to determine the number and type of neighboring atoms. Studies on hydrated scandium(III) ions in various environments have shown that the coordination number can vary, though it is often found to be six, seven, or eight rsc.orgresearchgate.net.

In aqueous solutions, the coordination number of the hydrated Sc(III) ion has been a subject of investigation, with evidence pointing towards values between six and eight mdpi.com. EXAFS studies comparing aqueous solutions to crystalline reference compounds have been instrumental in evaluating these coordination numbers rsc.orgresearchgate.netrsc.org. For example, in strongly acidic solutions, the hydrated scandium ion is found to be eight-coordinated rsc.orgresearchgate.netrsc.org. In dimeric hydrolysis products, a seven-coordinated environment is observed rsc.orgresearchgate.netrsc.org. A six-coordinated environment is found in the crystal structure of the double salt [Sc(H₂O)₆][Sc(CH₃SO₃)₆] rsc.orgresearchgate.netrsc.org. This variability highlights the importance of EXAFS in determining the specific coordination in a given compound like this compound.

The EXAFS technique allows for the precise determination of interatomic distances between the absorbing atom (Sc) and its neighbors (O). The frequency of the EXAFS oscillations is inversely related to the bond distance.

For hydrated scandium(III) ions, EXAFS analysis has yielded specific Sc-O bond distances that depend on the coordination geometry. In an eight-coordinated structure found in aqueous solution and a crystalline triflate salt, there are distinct groups of Sc-O distances: six shorter bonds around 2.17 Å and two longer bonds to capping water molecules at approximately 2.32 Å and 2.5 Å rsc.orgresearchgate.netrsc.org. In a six-coordinated, near-octahedral environment, the Sc-O distances are found to be around 2.085 Å and 2.086 Å rsc.orgrsc.org. For a seven-coordinated scandium ion in a dimeric complex, the mean Sc-O bond distance is 2.145 Å rsc.orgrsc.org. These findings provide a reference framework for analyzing the Sc-O bond distances within this compound.

| Coordination Environment | Coordination Number (CN) | Sc-O Bond Distances (Å) | Reference System |

| Distorted Bicapped Trigonal Prism | 8 | 2.17 (x6), 2.32 (x1), ~2.5 (x1) | [Sc(H₂O)₈]³⁺ in acidic solution rsc.orgresearchgate.netrsc.org |

| Near Octahedral | 6 | 2.085, 2.086 | [Sc(H₂O)₆]³⁺ in a double salt rsc.orgrsc.org |

| Dimeric Hydroxo-bridged | 7 | 2.145 (mean) | [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ rsc.orgresearchgate.netrsc.org |

Data from EXAFS studies on various hydrated scandium(III) species rsc.orgresearchgate.netrsc.org.

Large-Angle X-ray Scattering (LAXS) for Solution-State Structural Elucidation

Large-Angle X-ray Scattering (LAXS) is a powerful method for obtaining structural information about disordered systems, such as ions in solution. It provides radially averaged information on interatomic distances, allowing for the characterization of the coordination shells around a central ion.

LAXS studies have been critical in elucidating the structure of the hydrated scandium(III) ion in aqueous solution rsc.orgresearchgate.netrsc.org. The results from LAXS are often used in conjunction with EXAFS to build a comprehensive structural model.

LAXS data for strongly acidic scandium(III) solutions support the eight-coordination model derived from EXAFS, with a distorted bicapped trigonal prismatic geometry rsc.orgresearchgate.netrsc.org. Furthermore, LAXS can provide information beyond the first coordination sphere. These studies have revealed the presence of a well-defined second hydration sphere around the scandium(III) ion, containing approximately 12 water molecules at a mean Sc···OII distance of 4.27 Å rsc.orgresearchgate.netrsc.org. This detailed structural picture of the hydrated ion in solution is essential for understanding the crystallization of hydrated salts like this compound.

| Structural Feature | LAXS Findings |

| First Hydration Sphere | Supports an eight-coordinate model with distinct Sc-O distances consistent with EXAFS data. |

| Second Hydration Sphere | Characterized by ~12 water molecules. |

| Sc···OII Distance | Mean distance to oxygen atoms in the second hydration sphere is 4.27(3) Å rsc.orgresearchgate.netrsc.org. |

Data from LAXS studies on aqueous scandium(III) solutions rsc.orgresearchgate.netrsc.org.

Structural Analysis of Dimeric Hydrolysis Complexes in Solution

In aqueous solutions, the scandium(III) ion is known to undergo hydrolysis, leading to the formation of various hydroxo complexes. Among these, dimeric species play a significant role in the solution chemistry of scandium. Potentiometric titration studies have been instrumental in identifying the presence and stability of these complexes.

Research has shown that the dimeric species, [Sc₂(OH)₂]⁴⁺, is a key product of scandium(III) hydrolysis in aqueous media. rsc.org The formation of this complex is described by the equilibrium reaction:

2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺

The stability of this dimeric complex has been quantified, with a reported –log β₂₂ value of 6.096 (with an estimated standard deviation of 0.004) at 25 °C in 0.10 mol dm⁻³ potassium nitrate (B79036). rsc.org Further studies have corroborated this, reporting a value of –6.02 ± 0.10 for the same equilibrium at infinite dilution and 298 K. This indicates a significant tendency for scandium(III) to form these dimeric structures in solution.

The structure of these dimeric hydrolysis complexes in solution is believed to involve two scandium atoms bridged by two hydroxide (B78521) ions. While detailed structural parameters such as precise bond lengths and angles in aqueous solution are challenging to determine directly, the existence and stoichiometry of these complexes are well-established through potentiometric and other solution-based techniques. rsc.org

| Equilibrium Reaction | -log β value | Conditions |

|---|---|---|

| 2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺ | 6.096 ± 0.004 | 0.10 mol dm⁻³ KNO₃, 25 °C |

| 2Sc³⁺ + 2H₂O ⇌ [Sc₂(OH)₂]⁴⁺ + 2H⁺ | 6.02 ± 0.10 | Infinite dilution, 298 K |

Thermal Analysis Techniques

Thermal analysis methods are crucial for understanding the behavior of this compound upon heating, providing information on its thermal stability, dehydration, and decomposition pathways.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature. For this compound, TGA is particularly useful for determining the number of water molecules of hydration. The analysis of rare earth carbonates suggests that the thermal decomposition process begins with the loss of water molecules. researchgate.net By carefully monitoring the mass loss at different temperature intervals, the stoichiometry of the hydrated compound can be established. The process typically involves a distinct step corresponding to the release of water, followed by the decomposition of the anhydrous carbonate at higher temperatures.

The thermal decomposition of metal carbonates, including those of the rare earth elements, is a complex process that often involves multiple stages and the formation of intermediate compounds. researchgate.net For this compound, after the initial dehydration, the anhydrous scandium carbonate is expected to decompose to scandium oxide (Sc₂O₃) with the release of carbon dioxide. The general pathway can be represented as:

Sc₂(CO₃)₃·nH₂O(s) → Sc₂(CO₃)₃(s) + nH₂O(g) Sc₂(CO₃)₃(s) → Sc₂O₃(s) + 3CO₂(g)

The temperatures at which these decomposition steps occur provide insights into the thermal stability of the compound. Studies on analogous rare earth carbonates have shown that the decomposition of the anhydrous carbonate can proceed through intermediate oxycarbonate species. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. When used in conjunction with TGA, it provides a more complete picture of the thermal events occurring during the decomposition of this compound. DSC can detect endothermic and exothermic processes, such as dehydration (endothermic), crystallization, and decomposition. The DSC curve would show endothermic peaks corresponding to the energy absorbed during the removal of water molecules and the subsequent decomposition of the carbonate to the oxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the local chemical environment of specific nuclei. For the study of scandium compounds, ⁴⁵Sc NMR is particularly valuable.

⁴⁵Sc NMR spectroscopy is highly sensitive to the coordination environment of the scandium(III) ion in solution. huji.ac.il The chemical shift of the ⁴⁵Sc nucleus is dependent on the nature and number of ligands, the coordination number, and the symmetry of the scandium complex. This makes it an excellent technique for studying the speciation of scandium(III) in solution, including the formation of hydrolysis products and complexes with other ligands.

The ⁴⁵Sc nucleus has a spin of 7/2 and is therefore quadrupolar, which can lead to broad resonance lines. huji.ac.il The linewidth is influenced by the symmetry of the electric field gradient around the nucleus; more symmetric environments result in narrower lines.

In the context of this compound, ⁴⁵Sc NMR can be used to probe the nature of the scandium species present in aqueous solution. Different species, such as the aquated Sc³⁺ ion, monomeric and dimeric hydroxo complexes, and potentially carbonate complexes, would be expected to have distinct ⁴⁵Sc chemical shifts. For example, the chemical shift of the Sc(III)-aqua complex is observable at low pH. researchgate.net By varying parameters such as pH and concentration, it is possible to monitor the changes in the ⁴⁵Sc NMR spectrum and thereby identify the different scandium species in equilibrium.

| Property | Value |

|---|---|

| Spin (I) | 7/2 |

| Natural Abundance | 100% |

| Chemical Shift Range | ~350 ppm |

| Reference Compound | 0.06 M Sc(NO₃)₃ in D₂O |

| Linewidth of Reference | 270 Hz |

Monitoring Interconversion of Hydrates and Hydroxide Structures

The transformation between different hydrated states and the formation of hydroxide or oxycarbonate intermediates in this compound are critical for understanding its thermal stability and reactivity. These interconversions are typically monitored using a combination of thermoanalytical and spectroscopic techniques that provide insight into the structural changes at the molecular level.

Thermoanalytical Methods:

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are primary methods for observing the interconversion of hydrates. These methods track the mass loss of a sample as a function of temperature, revealing distinct steps corresponding to dehydration (loss of water molecules) and subsequent decomposition.

For hydrated metal carbonates, the TGA curve typically shows a multi-step weight loss. The initial steps at lower temperatures correspond to the release of water molecules. These dehydration events can be followed by the formation of intermediate phases, such as basic carbonates or oxycarbonates, before the final decomposition to scandium oxide at higher temperatures. osti.gov The process for a generic rare earth carbonate hydrate often follows a pattern of dehydration followed by decarbonation. osti.gov

Table 1: Illustrative Thermal Decomposition Stages for a Hydrated Metal Carbonate

| Temperature Range (°C) | Event | Mass Loss Corresponds To |

|---|---|---|

| ~100 - 200 | Dehydration | Release of water molecules (H₂O) |

| ~400 - 600 | Decarbonation | Release of carbon dioxide (CO₂) |

| > 700 | Final Decomposition | Formation of metal oxide |

Note: This table provides a generalized representation. Specific transition temperatures for this compound can vary based on factors like heating rate and atmospheric conditions.

Spectroscopic Methods: ⁴⁵Sc NMR

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, specifically focusing on the scandium-45 nucleus (⁴⁵Sc), is a powerful tool for probing the local coordination environment of the scandium ion. nih.gov Since ⁴⁵Sc is a quadrupolar nucleus (spin I = 7/2), its NMR parameters are highly sensitive to the symmetry of the electron cloud surrounding it. nih.govhuji.ac.il

The interconversion between a hydrated form, [Sc(H₂O)ₙ]³⁺, and a hydroxide-bridged structure, involves a significant change in the symmetry of the scandium coordination sphere. This change is directly reflected in the ⁴⁵Sc NMR spectrum, particularly in the quadrupolar coupling constant (C₋). nih.goviastate.edu A more symmetric environment, such as a highly hydrated scandium ion, would exhibit a smaller C₋ value, while a less symmetric environment, like a distorted hydroxide or mixed hydrate/hydroxide structure, would result in a larger C₋. nih.govrsc.org

Studies on the interconversion of scandium chloride hydrates have demonstrated the utility of ⁴⁵Sc NMR in distinguishing between various hydrated species and hydroxide-containing dimers in the solid state. researchgate.net By acquiring spectra at different stages of hydration or during controlled thermal treatment, it is possible to monitor the transformation pathways between these different structures.

Table 2: Relationship between Scandium Coordination Environment and ⁴⁵Sc NMR Parameters

| Scandium Environment | Symmetry | Expected Quadrupolar Coupling Constant (C₋) |

|---|---|---|

| Fully Hydrated (e.g., [Sc(H₂O)₆]³⁺) | High (Octahedral) | Small |

| Mixed Ligand (e.g., [ScCl₂(H₂O)₄]⁺) | Lower | Intermediate to Large |

| Hydroxide-Bridged Dimer | Low | Large |

This table illustrates the general principle of how ⁴⁵Sc NMR parameters correlate with the structural environment of the scandium ion.

Electron Microscopy for Morphological Characterization

Electron microscopy is an essential technique for the morphological characterization of this compound, providing direct visualization of its particle size, shape, and surface topography. Scanning Electron Microscopy (SEM) is particularly well-suited for this purpose, offering high-resolution imaging of the material's external features. researchgate.net

SEM analysis of carbonate materials reveals critical information about their crystallinity and formation conditions. The resulting micrographs can show whether the this compound particles are amorphous or crystalline, and if crystalline, can identify the predominant crystal habits. Common morphologies observed in synthetic carbonates include spherulites (spherical particles), dumbbell shapes, and well-defined rhombohedral or cubic crystals. researchgate.net

Furthermore, SEM imaging provides details on the state of aggregation or agglomeration of the primary particles. It can distinguish between discrete, individual crystals and larger agglomerates formed through the clustering of smaller crystallites. The surface texture of the particles, such as smooth faces, rough surfaces, or the presence of fibrous or porous structures, can also be resolved. researchgate.net This information is vital as the morphology and particle size distribution can significantly influence the material's properties, such as its reactivity as a precursor for the synthesis of scandium oxide. samaterials.com

Theoretical and Computational Investigations of Scandium Iii Carbonate Hydrate

Molecular Dynamics (MD) Simulations

Prediction of Ion Mobility

The prediction of ion mobility in crystalline solids is crucial for applications in materials science, such as in solid-state batteries and electrolytes. nih.govbohrium.com First-principles electronic structure calculations have led to the development of descriptors that can forecast ion mobility. nih.govnih.gov These descriptors are formulated from easily accessible, fundamental properties of the constituent ions, avoiding the need for complex and time-consuming experimental measurements for every new compound. nih.gov

A key descriptor, referred to as the "migration parameter," is derived from a combination of ionic radii, oxidation states, and the Pauling electronegativities of the involved cation and anion species. nih.govnih.gov This approach is significant because it accounts for deviations from purely ionic bonding within the compound. nih.gov For a given class of materials, the activation barriers for ion migration are shown to have a linear relationship with this descriptor. nih.govnih.gov This allows for the prediction of activation barriers when either the migrating cation (like Scandium(III)) or the host lattice anion is varied. nih.gov

This methodology provides a powerful tool for the high-throughput computational screening of materials with desired mobility characteristics, significantly accelerating the discovery of novel solid-state ion conductors. nih.govbohrium.comchemrxiv.org While specific mobility values for Scandium(III) in a carbonate hydrate (B1144303) lattice require dedicated calculations, this descriptor-based framework establishes the theoretical foundation for such predictions.

Ab Initio Approaches for Intermolecular Potentials

Development of Scandium(III)-Water Intermolecular Potentials

The foundation for accurately simulating the behavior of ions in aqueous solutions lies in the development of precise intermolecular potentials. Ab initio methods, which derive these potentials directly from quantum mechanical first principles without empirical data, are the gold standard. nih.gov The process involves creating a potential energy surface (PES) that describes the interaction energy between the ion and surrounding water molecules at various distances and orientations. nih.govacs.org

To construct a PES for the Scandium(III)-water system, high-level quantum chemical calculations, such as the coupled-cluster singles and doubles with perturbative triples [CCSD(T)] method, are performed for a multitude of geometric configurations of the [Sc(H₂O)ₙ]³⁺ cluster. nih.gov These numerous single-point energy calculations are then fitted to a sophisticated analytical function, creating a computationally efficient model of the intermolecular potential. nih.govacs.org This analytical representation can then be used in larger-scale simulations, like molecular dynamics, to study the system's properties. Such potentials are a critical prerequisite for the quantum mechanics/molecular mechanics (QM/MM) simulations used to characterize the structure and dynamics of hydrated scandium ions. researchgate.net

Characterization of Metal Aqua Ion Structures and Dynamics

Ab initio quantum mechanical/molecular mechanics (QM/MM) molecular dynamics simulations provide deep insights into the structure and dynamics of hydrated metal ions. For the aqueous Scandium(III) ion, these simulations have been instrumental in characterizing its hydration shell. researchgate.net

Simulations at the Hartree-Fock level suggest a primary hydration sphere composed of seven water molecules arranged in a monocapped trigonal prismatic structure. researchgate.net Within this structure, the six water molecules forming the prism have a mean Sc(III)-O bond length of 2.14 Å, while the single capping water molecule is located further away at approximately 2.26 Å. researchgate.net These theoretical findings are in good agreement with experimental X-ray diffraction data. researchgate.net Further dynamic simulations predict a mean residence time of 7.3 ps for water molecules in the second hydration shell, indicating a frequent exchange with the bulk solvent. researchgate.net The calculated Sc(III)-O stretching frequency of 432 cm⁻¹ also aligns well with the experimentally observed value of 430 cm⁻¹. researchgate.net

The table below summarizes key structural parameters for the hydrated Scandium(III) ion derived from both theoretical simulations and experimental measurements.

| Parameter | Theoretical Value (QM/MM) | Experimental Value (X-ray) | Reference |

|---|---|---|---|

| Coordination Number | 7 | 6 to 8 | researchgate.netmdpi.com |

| Geometry | Monocapped Trigonal Prism | Octahedral / Monocapped Octahedron / Dicapped Trigonal Prism | researchgate.netmdpi.com |

| Sc-O Bond Length (Prism) | 2.14 Å | 2.17 Å | researchgate.netmdpi.com |

| Sc-O Bond Length (Cap) | 2.26 Å | 2.32 Å | researchgate.netmdpi.com |

Advanced Computational Methods for Core Spectroscopy

Bethe-Salpeter Equation for Excitonic Effects in X-ray Spectra

Understanding the core-level X-ray absorption spectra of materials requires theoretical methods that go beyond standard ground-state calculations. The Bethe-Salpeter Equation (BSE) is a powerful, first-principles method used to calculate excitation properties and accurately model the strong electron-hole interactions (excitonic effects) that dominate these spectra.

While not applied to Scandium(III) Carbonate Hydrate directly in the available literature, its application to other scandium compounds, such as Scandium Fluoride (ScF₃), demonstrates its capability. In studies of ScF₃ polymorphs, the BSE was solved on top of all-electron density functional theory (DFT) calculations. This approach enabled the interpretation of experimental X-ray absorption spectra at the Sc K-edge. The analysis successfully related spectral fingerprints to the electronic structure of the different material phases and provided valuable information on the prominent excitonic effects. By comparing the BSE results with those from the independent particle approximation (IPA), researchers could quantify the exciton (B1674681) binding energies and identify the electronic origin of the absorption peaks.

Theoretical Determination of Hydration Numbers

Theoretical calculations are essential for determining and understanding the hydration number of ions in solution, which can be difficult to ascertain definitively through experiments alone. For the Scandium(III) ion, computational studies have explored various coordination numbers and their corresponding geometries.

Ab initio molecular orbital calculations have been performed for [Sc(H₂O)ₙ]³⁺ clusters with n ranging from one to nine. These calculations show that in the gas phase, the water molecules arrange in highly symmetric configurations to maximize electrostatic attraction and minimize ligand-ligand repulsion. While early studies pointed to a stable hexaaqua [Sc(H₂O)₆]³⁺ complex, more extensive simulations and comparisons with experimental data from X-ray Absorption Fine Structure (XAFS) and Large-Angle X-ray Scattering (LAXS) suggest higher coordination numbers are prevalent in aqueous solution. nih.govresearchgate.net

Experimental and theoretical evidence now supports a model where the hydrated Scandium(III) ion in acidic aqueous solution is predominantly eight-coordinated, adopting a distorted bicapped trigonal prismatic geometry. mdpi.comnih.govresearchgate.net This structure consists of six water molecules in a trigonal prism at a distance of ~2.17 Å, one capping water molecule at ~2.32 Å, and a second, more distant capping water molecule at ~2.5 Å. mdpi.comnih.govresearchgate.net Furthermore, these studies identify a second hydration sphere containing approximately 12 water molecules at a mean distance of 4.27 Å from the scandium ion. nih.govresearchgate.net

The table below summarizes the different hydration structures of the Scandium(III) ion found in various solid-state compounds and proposed for aqueous solution.

| Hydrated Ion | Coordination Number | Geometry | Mean Sc-O Bond Distance (Å) | Reference |

|---|---|---|---|---|

| [Sc(H₂O)₆]³⁺ | 6 | Octahedral | 2.09 | mdpi.com |

| [Sc(H₂O)₇]³⁺ | 7 | Monocapped Octahedron | 2.16 | mdpi.com |

| [Sc(H₂O)₈]³⁺ | 8 | Dicapped Trigonal Prism | 2.24 (overall mean) | mdpi.com |

| [Sc(H₂O)₈]³⁺ (in solution) | 8 | Dicapped Trigonal Prism | 2.17 (prism), 2.32 & ~2.5 (caps) | mdpi.comnih.govresearchgate.net |

Reactivity, Coordination Chemistry, and Mechanistic Studies

The reactivity of scandium(III) carbonate hydrate (B1144303) in aqueous environments is largely dictated by hydrolysis, leading to the formation of various hydroxo-species. The coordination chemistry is influenced by the pH of the solution, which determines the predominant scandium species present.

Hydrolysis Behavior in Aqueous Solutions: pH-Dependent Formation of Scandium Hydroxide (B78521)

The hydrolysis of scandium(III) ions is highly dependent on the pH of the aqueous solution. Due to its small ionic radius, scandium is prone to hydrolysis, beginning to precipitate as scandium hydroxide (Sc(OH)₃) and scandium oxyhydroxide (ScO(OH)) at a pH between 2 for highly concentrated solutions and 4 for lower concentrations. inorganicventures.com In less acidic conditions, significant hydrolysis occurs. nih.gov The solubility of scandium carbonate is influenced by the pH, with an excess of carbonate and bicarbonate ions in the pH range of 9.5-11.0 increasing its solubility through the formation of soluble scandium-carbonate complexes. google.com

The speciation of scandium(III) hydroxocomplexes is a function of both pH and the activity of the species in solution. researchgate.net As the pH increases, the Sc³⁺ cation undergoes consecutive reactions to form various hydroxo-complexes. researchgate.net In aqueous solutions, scandium(III) acetate (B1210297) hydrate, a related compound, can hydrolyze to form scandium hydroxide and acetic acid.

Formation of Dimeric Hydrolysis Products

In less acidic concentrated aqueous solutions of scandium(III), the predominant species is the dimeric hydrolysis product, [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺. nih.gov This dimeric complex is a key feature of scandium's aqueous chemistry. researchgate.netsmolecule.com The formation of such di-hydroxy bridged dimeric complexes is not uncommon for scandium and has been observed in various scandium salt solutions. nih.gov The greater polarizing power of the smaller Sc³⁺ ion, compared to lanthanide ions, promotes the hydrolysis of the aqua ion and subsequent dimerization. nih.gov

Thermal Decomposition Mechanisms

The thermal decomposition of scandium(III) carbonate hydrate is a multi-step process involving dehydration, the release of carbon dioxide, and the ultimate formation of scandium oxide. researchgate.netmdpi.com

Dehydration Processes

The initial stage of thermal decomposition involves the loss of water molecules. mdpi.com For hydrated rare earth carbonates in general, dehydration primarily occurs below 100°C, with any additional crystalline water being lost between 200 and 500°C. mdpi.com The dehydration of this compound, specifically, has been observed to occur in the range of 80–150°C. The process of dehydration can be studied using techniques like thermogravimetric analysis (TGA). acs.org

Carbon Dioxide Release Pathways

Following dehydration, the carbonate itself decomposes, releasing carbon dioxide. americanelements.com This decarbonation step for scandium(III) carbonate typically occurs at temperatures between 350°C and 600°C. The decomposition of the carbonate can proceed through the formation of intermediate phases, such as scandium oxycarbonate (Sc₂O(CO₃)₂). It has been noted that for some preparations, the starting material may already be an intermediate between the sesquicarbonate and the monoxydicarbonate. osti.gov The atmosphere in which the decomposition is carried out can affect the process; for instance, a CO₂ atmosphere will stabilize the carbonate phases. mdpi.com

Formation and Characterization of Scandium Oxide

The final product of the thermal decomposition of scandium(III) carbonate is scandium oxide (Sc₂O₃). samaterials.comamericanelements.com This conversion is a common method for synthesizing scandium oxide. samaterials.com The formation of scandium oxide from the decomposition of a carbonate precursor has been observed to occur in the temperature range of 850–1000°C in some systems. medjrf.com Scandium oxide is a stable, high-melting point compound with a cubic crystal structure. wikipedia.org The characterization of the resulting scandium oxide can be performed using techniques such as X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) to confirm its phase and structure. researchgate.net

Interactive Data Table: Thermal Decomposition of this compound

| Decomposition Stage | Temperature Range (°C) | Products | Analytical Technique | Reference |

| Dehydration | 80 - 150 | Anhydrous Scandium Carbonate, Water | TGA-DSC | |

| Carbonate Decomposition | 350 - 600 | Scandium Oxide, Carbon Dioxide | TGA-DSC | |

| Scandium Oxide Formation | >500 | Scandium Oxide (Sc₂O₃) | Calcination |

Trapping and Analysis of Intermediate Phases (e.g., ScOCO3) via In Situ Methods

The study of reaction mechanisms often involves the detection and characterization of transient or intermediate species that form during a chemical transformation. In the context of scandium carbonate chemistry, the intermediate phase ScOCO3 is of significant interest. In situ methods, which allow for the analysis of a reaction as it happens, are crucial for trapping and studying such fleeting species.

Recent research has successfully employed matrix isolation infrared spectroscopy to investigate the reactions of scandium atoms and scandium monoxide molecules with carbon dioxide in solid neon. acs.org This technique allows for the trapping of reaction intermediates at very low temperatures, preventing their further reaction or decomposition. Through this method, it was observed that the ground state scandium monoxide (ScO) molecule reacts spontaneously with carbon dioxide (CO2) upon annealing to form the carbonate complex ScOCO3. acs.org The identification of this intermediate was confirmed through isotopic substitution studies and density functional theory (DFT) calculations. acs.org These in situ studies provide direct evidence for the formation of the ScOCO3 intermediate and offer insights into the reaction pathway, which is predicted to be thermodynamically favorable and possess a low activation energy barrier. acs.org

The ability to trap and analyze such intermediates is a significant step forward in understanding the fundamental reaction mechanisms involving scandium and carbonate species. While direct in-situ analysis of this compound decomposition is a complex area, the principles demonstrated in these gas-phase and matrix-isolation studies pave the way for future investigations into the solid-state transformations of hydrated scandium carbonates. The fast crystallization of amorphous intermediates often poses a challenge, but specialized techniques can allow for their stabilization and detailed characterization. nih.govresearchgate.net

Coordination Environment and Ionic Radius Effects

The coordination chemistry of scandium is largely dictated by its small ionic radius and high charge density, which significantly influence its bonding characteristics and the geometry of its complexes.

Influence of Scandium's Small Ionic Radius on Coordination Geometry

The scandium(III) ion (Sc³⁺) possesses a notably small ionic radius compared to other rare-earth elements. rsc.org For instance, in an eight-coordinate environment, the ionic radius of Sc³⁺ is 0.87 Å, which is considerably smaller than that of lanthanum(III) (La³⁺) at 1.18 Å and lutetium(III) (Lu³⁺) at 0.97 Å. rsc.org This small size has a profound effect on the coordination number and geometry of its compounds.

Factors Favoring Distorted Polyhedral Geometries

While idealized geometries like the octahedron are common, distorted polyhedra are frequently observed in scandium complexes. numberanalytics.commathnet.runih.gov Several factors contribute to these distortions:

Ligand Constraints: The geometric and steric constraints imposed by the ligands themselves are a primary cause of distortion. acs.org Chelate rings, for instance, have fixed bite angles and distances that may not be commensurate with a perfect polyhedron. acs.org

Electronic Effects: For d⁰ ions like Sc³⁺, the electronic preference for a specific geometry can be less pronounced than for transition metals with d-electrons, but it can still favor certain distorted arrangements like the trigonal prism in some cases. acs.org

Crystal Packing Forces: In the solid state, the way molecules pack into a crystal lattice can exert pressure, leading to distortions in the coordination sphere of the metal ion. bath.ac.uk

Ligand-Ligand Repulsion: The repulsion between ligands in the coordination sphere can also lead to deviations from ideal geometries as the ligands arrange themselves to minimize these repulsive forces.

These factors can result in a variety of distorted geometries, such as trigonal bipyramidal and square pyramidal arrangements. mathnet.ru Continuous shape measures analysis is a useful tool to quantify the degree of distortion from an ideal polyhedron. acs.org

Comparative Analysis of Scandium(III) Coordination with Other Rare-Earth Ions

A comparative analysis of the coordination chemistry of scandium with other rare-earth ions, particularly yttrium and the lanthanides, highlights the significant role of ionic radius. bath.ac.uk

| Ion | Ionic Radius (CN=6) in Å | Ionic Radius (CN=8) in Å | Common Coordination Numbers |

| Sc³⁺ | 0.745 | 0.87 | 6, 7, 8 |

| Y³⁺ | 0.900 | 1.019 | 8, 9 |

| La³⁺ | 1.032 | 1.16 | 9, 10 |

| Lu³⁺ | 0.861 | 0.977 | 8 |

Note: Ionic radii can vary slightly depending on the source and method of determination. Data is compiled from various sources for illustrative purposes.

As illustrated in the table, there is a general trend of decreasing coordination number with decreasing ionic radius. While yttrium's chemistry often mirrors that of the later, heavier lanthanides, scandium's behavior is distinct due to its significantly smaller size. zuj.edu.joresearchgate.net This leads to differences in the stoichiometry and structure of their compounds. For example, in their halides, scandium is consistently 6-coordinate, whereas yttrium and lanthanum exhibit higher and more variable coordination numbers. zuj.edu.jo

In complexes with the same ligands, scandium and lutetium (the smallest lanthanide) have the same coordination number in about half of the reported cases, while in the other half, they differ. bohrium.com This underscores that while ionic radius is a dominant factor, it is not the sole determinant of coordination behavior. bath.ac.uk The subtle interplay of ligand field effects, steric hindrance, and crystal packing forces ultimately dictates the final structure. bath.ac.ukacs.org

Ligand Exchange and Complex Formation Reactions

Interaction with Carbonate Ligands

Scandium(III) ions exhibit a strong affinity for oxygen-donor ligands, including carbonate (CO₃²⁻) ions. numberanalytics.comontosight.ai In aqueous solutions containing carbonate or bicarbonate ions, scandium can form soluble anionic carbonate complexes. researchgate.net The formation of these complexes is pH-dependent and is crucial in various hydrometallurgical processes for scandium extraction. researchgate.netgoogle.com

The formation of species such as [Sc(CO₃)₄]⁵⁻ has been reported, where the carbonate ions act as bidentate ligands, leading to a coordination number of 8 for the scandium ion. bath.ac.uk This is in contrast to the larger early lanthanides which can also incorporate a water molecule to form nine-coordinate complexes like [Ln(CO₃)₄(H₂O)]⁵⁻. bath.ac.uk The interaction between scandium and carbonate ligands can be strong enough to outcompete other potential ligands, a principle utilized in separation technologies like ion exchange. redmud.org The study of these complex formation equilibria is essential for optimizing processes for scandium recovery and purification. researchgate.net

Formation of Hydrated Scandium(III) Complexes

In aqueous solutions, the scandium(III) ion readily interacts with water molecules to form a variety of hydrated complexes. The coordination number (CN) of the hydrated scandium ion can vary, with evidence for CN=6, 7, and 8 in different environments. The hexaaqua complex, [Sc(H₂O)₆]³⁺, exhibits a regular octahedral geometry. In some solid compounds and in aqueous solution, an eight-coordinated complex, [Sc(H₂O)₈]³⁺, has been identified with a distorted bicapped trigonal prismatic configuration. rsc.org Studies have also indicated the presence of a well-defined second hydration sphere around the primary coordination shell. rsc.org

The hydrated scandium(III) ion is susceptible to hydrolysis, especially in less acidic solutions. This process leads to the formation of dimeric hydrolysis complexes, such as [(H₂O)₅Sc(OH)₂Sc(OH₂)₅]⁴⁺, where two scandium centers are bridged by hydroxide ligands. rsc.org

Impact of Counterion Substitutions on Coordination and Reactivity

The nature of the counterion present in a solution significantly influences the coordination environment and subsequent reactivity of the scandium(III) ion. This effect is primarily due to the varying abilities of different anions to compete with water molecules and enter the first coordination sphere of the scandium ion.

In perchlorate (B79767) (ClO₄⁻) solutions, the scandium(III) ion tends to exist as a stable hexaaqua complex, [Sc(H₂O)₆]³⁺. The perchlorate ion is a weakly coordinating anion and generally does not displace the water ligands in the inner sphere. Conversely, in the presence of chloride (Cl⁻) ions, chloro-complexes can form as the chloride ion directly coordinates with the scandium center, replacing one or more water molecules.

Sulfate (B86663) (SO₄²⁻) ions exhibit a strong coordinating ability, forming stable, inner-sphere sulfato-complexes. In concentrated sulfate solutions, species such as fac-[Sc(SO₄)₃(OH₂)₃]³⁻ are thought to be predominant. scribd.com This strong complexation significantly alters the reactivity; for instance, it makes the extraction of scandium from sulfate media more challenging compared to chloride or nitrate (B79036) media. scribd.com Some studies on solvent extraction have shown that under specific conditions, the extraction efficiency of Sc(III) is similar from both chloride and nitrate solutions, suggesting comparable reactivity in those systems. iaea.org

Solid-State Reaction Pathways

The primary solid-state reaction pathway for this compound is its thermal decomposition. This process is crucial as it represents a common route to produce high-purity scandium oxide, a valuable material in ceramics and electronics. rsc.orgnih.gov

Investigation of High-Temperature Solid-State Reactions

High-temperature studies, often employing thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), reveal that the decomposition of this compound is a multi-step process. The reaction is sensitive to experimental conditions such as heating rate and the surrounding atmosphere (e.g., air, vacuum, or carbon dioxide). researchgate.net

The general sequence of decomposition involves:

Dehydration: The initial step is the loss of water of hydration. TGA-DSC studies show this typically occurs at relatively low temperatures, in the range of 80–150°C.

Carbonate Decomposition: Following dehydration, the anhydrous carbonate decomposes at higher temperatures. This stage involves the release of carbon dioxide and the formation of intermediate phases before the final oxide is produced.

The decomposition temperature for scandium carbonate is generally lower than that of other rare-earth carbonates, such as lanthanum carbonate. This is attributed to the smaller ionic radius and higher charge density of the Sc³⁺ ion, which polarizes the carbonate ion to a greater extent, weakening the C-O bonds and facilitating the release of CO₂. rsc.org

Mechanistic Aspects of Conversion to Scandium Oxide

The conversion of scandium(III) carbonate to scandium(III) oxide (Sc₂O₃) does not occur in a single step. Research indicates that the mechanism involves the formation of stable intermediate oxycarbonate species. researchgate.net Often, the starting material in decomposition studies is identified as a scandium monoxy-dicarbonate. researchgate.net

The proposed mechanistic pathway can be summarized as follows:

Dehydration: Sc₂(CO₃)₃·xH₂O → Sc₂(CO₃)₃ + xH₂O

Initial Decomposition: The anhydrous carbonate loses a molecule of CO₂ to form an oxycarbonate intermediate, such as scandium(III) monoxycarbonate, Sc₂O(CO₃)₂.

Final Decomposition: This oxycarbonate intermediate then decomposes at a higher temperature to yield the final product, scandium(III) oxide, and more carbon dioxide.

Sc₂O(CO₃)₂ → Sc₂O₃ + 2CO₂

The trapping and analysis of these intermediate phases, for instance through in-situ X-ray diffraction (XRD), are key to fully elucidating the reaction mechanism.

Kinetic Profiling of Reactions

The kinetic profiling of reactions involving this compound is essential for process optimization, whether in solution or in the solid state. While specific kinetic parameters for the thermal decomposition of pure scandium(III) carbonate are not widely reported, studies on related systems provide significant insights.

In solution-based processes, such as the recovery of Sc(III) using solid-phase adsorbents, kinetic models are used to describe the rate of uptake. For example, the adsorption of Sc(III) onto a supported ionic liquid phase has been shown to follow a pseudo-second-order kinetic model, with equilibrium being reached rapidly, within 15 minutes. rsc.orgscribd.com This indicates a chemisorption process is the rate-controlling step. scribd.com The kinetics of decomplexation are also critical for understanding the stability of scandium complexes. The proton-assisted decomplexation of the highly stable [Sc(dota)]⁻ complex is very slow, with a reported half-life (τ) of 45 hours in 1 M HCl, demonstrating its high kinetic inertness. mdpi.com

Referenced Compounds

Advanced Applications in Materials Science and Catalysis

Precursor Material for Advanced Ceramics and Oxides

Scandium(III) carbonate hydrate (B1144303) serves as a vital starting point for the synthesis of various advanced ceramic materials. Its primary role is as a precursor to scandium oxide (Sc₂O₃), a high-value compound with applications ranging from high-performance electrolytes to specialized optical and electronic devices. samaterials.comnanorh.com

Synthesis of Scandium Oxide (Sc₂O₃)

The most common method for producing scandium oxide from scandium(III) carbonate hydrate is through thermal decomposition, a process known as calcination. americanelements.comattelements.com During calcination, the hydrated carbonate is heated to high temperatures, causing it to decompose and yield scandium oxide, water vapor, and carbon dioxide. americanelements.com This process is a straightforward and effective way to convert the carbonate into the desired oxide form. americanelements.comattelements.com The reaction can be summarized as follows:

Sc₂(CO₃)₃·xH₂O(s) → Sc₂O₃(s) + 3CO₂(g) + xH₂O(g)

The calcination is typically carried out at temperatures above 830°C, which is the decomposition temperature of the carbonate. attelements.com Some processes may use temperatures exceeding 1000°C to ensure complete conversion to high-purity scandium oxide. smolecule.com The resulting scandium oxide is a white, stable powder that serves as the foundational material for numerous advanced applications. scandium.org

Development of Scandia-Stabilized Zirconia (ScSZ) Electrolytes for Solid Oxide Fuel Cells

This compound is an essential precursor for producing scandia-stabilized zirconia (ScSZ), a state-of-the-art electrolyte material used in solid oxide fuel cells (SOFCs). samaterials.comnanorh.com SOFCs are highly efficient devices that convert chemical energy directly into electrical energy at high operating temperatures. samaterials.com The electrolyte is a critical component, and ScSZ is favored for its exceptional ionic conductivity. psu.edu

The synthesis of ScSZ powders often involves wet chemistry methods or solid-state reactions where a scandium source, derived from the carbonate, is combined with a zirconium source. rsc.orgresearchgate.net For instance, scandia and ceria co-doped zirconia powders can be prepared via a gelation-solid state reaction using scandia, cerium nitrate (B79036) hexahydrate, and zirconyl nitrate as starting materials. researchgate.net The resulting powder, after calcination, possesses a pure cubic fluorite structure suitable for creating the electrolyte film. researchgate.net

Table 1: Properties of Scandia-Stabilized Zirconia (ScSZ) Electrolytes

| Property | Value/Description | Source |

| Composition | Typically (Sc₂O₃)₀.₁ (ZrO₂)₀.₉ (10ScSZ) | psu.edu |

| Ionic Conductivity | Approximately 0.32 S/cm at 1000°C | psu.edu |

| Crystal Structure | Predominantly cubic and rhombohedral polyphase after sintering | rsc.org |

| Key Advantage | Highest ionic conductivity among zirconia-based electrolytes | psu.edu |